molecular formula C9H8N2OS B1460035 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol CAS No. 1154551-86-6

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol

Cat. No. B1460035
M. Wt: 192.24 g/mol
InChI Key: GRVRNACSIJRVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol” is a compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Applications : Derivatives of 6-methyl-2-(thiophen-3-yl)pyrimidin-4-ol have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising antimicrobial properties, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Antitumor Activity

  • Anticancer Applications : Some derivatives have displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Evaluation

  • Antimicrobial Evaluation : Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized and evaluated for their antimicrobial activities, showing mild activities against certain strains (Gomha et al., 2018).

Optical and Electronic Applications

  • Nonlinear Optical (NLO) and Electronic Properties : The study of thiopyrimidine derivatives for nonlinear optics revealed their promising applications in medicine and NLO fields, indicating their suitability for optoelectronic applications (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Agents

  • Anti-Inflammatory and Analgesic Properties : Novel pyrimidin-2-ol derivatives have shown significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).

HIV-1 Reverse Transcriptase Inhibitors

  • HIV-1 Reverse Transcriptase Inhibition : Some derivatives have been studied for their potential as HIV-1 reverse transcriptase inhibitors, indicating their use in HIV treatment (Valuev-Elliston et al., 2013).

properties

IUPAC Name

4-methyl-2-thiophen-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-4-8(12)11-9(10-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVRNACSIJRVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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